molecular formula C19H26O10 B12326998 2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol

2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol

Cat. No.: B12326998
M. Wt: 414.4 g/mol
InChI Key: MZXQTTKWTOGVGF-UHFFFAOYSA-N
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Description

2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol is a complex organic compound known for its unique structure and properties. This compound belongs to the class of terpene glycosides, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the glycoside moiety, followed by chemical modification to introduce the ethenylphenoxy group. This approach can be more sustainable and cost-effective compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced ethyl compounds, and various substituted glycosides, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and interact with cellular receptors to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other terpene glycosides, such as:

Uniqueness

What sets 2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol apart is its unique ethenylphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactions that are not observed in other similar compounds .

Properties

Molecular Formula

C19H26O10

Molecular Weight

414.4 g/mol

IUPAC Name

2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C19H26O10/c1-2-10-3-5-11(6-4-10)28-17-15(23)14(22)13(21)12(29-17)7-26-18-16(24)19(25,8-20)9-27-18/h2-6,12-18,20-25H,1,7-9H2

InChI Key

MZXQTTKWTOGVGF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O

Origin of Product

United States

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